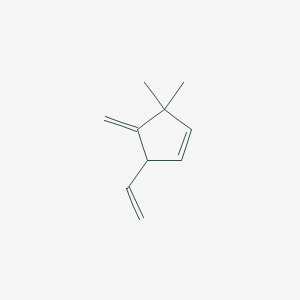
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is an organic compound with a unique structure characterized by a cyclopentene ring with multiple substituents. This compound is part of the cycloalkenes family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the ethenyl and methylidene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of substituents to the cyclopentene ring under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated cyclopentane derivative.
Substitution: Halogenation can introduce halogen atoms into the compound, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂).
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene involves its reactive double bonds, which can participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
3,3-Dimethylcyclopentene: Similar structure but lacks the ethenyl and methylidene groups.
4-Methylidenecyclopentene: Contains the methylidene group but not the ethenyl group.
Uniqueness
5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethenyl and methylidene groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89454-78-4 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
5-ethenyl-3,3-dimethyl-4-methylidenecyclopentene |
InChI |
InChI=1S/C10H14/c1-5-9-6-7-10(3,4)8(9)2/h5-7,9H,1-2H2,3-4H3 |
InChI-Schlüssel |
XSZIORDITQKNBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C1=C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)

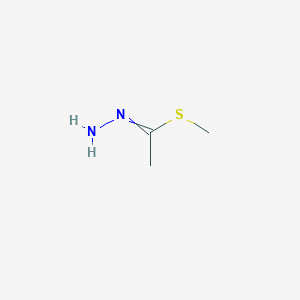
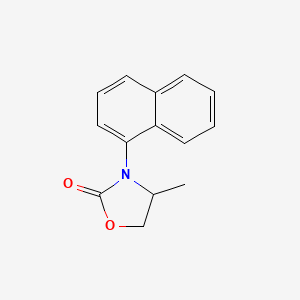
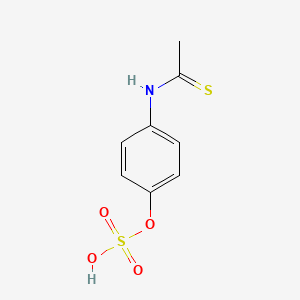
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
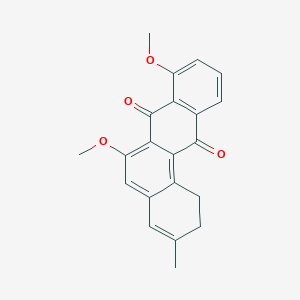
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
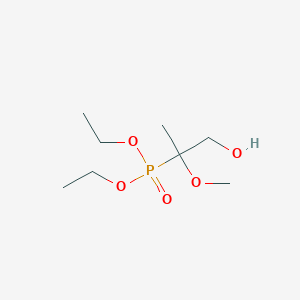



![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
